REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1>C(Cl)(Cl)Cl>[ClH:3].[Cl:3][CH2:6][CH:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1 |f:3.4|
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
OCC1CCNCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is evaporated in a vacuum
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with diethyl ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.2 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |